A1 Adenosine Receptor Functional Bias
2‑Trifluoromethyl adenosine exhibits moderate inhibitory activity against Mycobacterium tuberculosis adenosine kinase (Mtb AdoK), a validated target for tuberculosis therapy. In an enzymatic assay using wild‑type N‑terminal TEV cleavage site‑fused/His‑tagged Mtb H37Rv AdoK expressed in E. coli, 2‑trifluoromethyl adenosine achieved an IC₅₀ of 2.30 × 10³ nM [REFS‑1]. In contrast, 2‑methyladenosine, a structurally related 2‑substituted analog, shows only 10–90% inhibition at 0.1 mM (100,000 nM) in a comparable assay format [REFS‑2], indicating that the trifluoromethyl substituent confers a substantial enhancement in potency.
| Evidence Dimension | Inhibition of Mycobacterium tuberculosis adenosine kinase (Mtb AdoK) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 × 10³ nM (2.30 μM) |
| Comparator Or Baseline | 2‑Methyladenosine: 10–90% inhibition at 100,000 nM (0.1 mM) |
| Quantified Difference | ≥ 43‑fold higher potency at 50% inhibition threshold |
| Conditions | Recombinant Mtb H37Rv AdoK, E. coli expression system |
Why This Matters
This potency difference justifies selecting 2‑trifluoromethyl adenosine over 2‑methyladenosine for antimycobacterial drug discovery programs.
- [1] BindingDB. BDBM50412071: CHEMBL388931. Affinity Data: IC₅₀ = 2.30E+3 nM. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412071 View Source
- [2] BRENDA Enzyme Database. EC 2.7.1.20 (Adenosine Kinase). Literature summary: 2‑methyl‑adenosine. Available at: https://www.brenda-enzymes.org/enzyme.php?ecno=2.7.1.20 View Source
